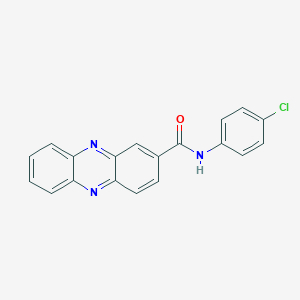![molecular formula C28H32N2O2 B5158158 N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide](/img/structure/B5158158.png)
N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent opioid effects and are often used in medical settings for pain management. The structure of this compound includes a piperidine ring, which is a common feature in many synthetic opioids.
Méthodes De Préparation
The synthesis of N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide typically involves several steps, starting with the preparation of the piperidine ring. This can be achieved through a series of reactions, including alkylation and cyclization. The final step involves the introduction of the benzamide group, which is often done through a reaction with benzoyl chloride under basic conditions. Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors to improve efficiency and yield.
Analyse Des Réactions Chimiques
N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions, often using reagents like sodium hydride or potassium tert-butoxide.
Applications De Recherche Scientifique
N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: The compound is studied for its interactions with opioid receptors, providing insights into the mechanisms of opioid action and addiction.
Medicine: Research on this compound helps in the development of new pain management therapies and understanding the pharmacokinetics and pharmacodynamics of synthetic opioids.
Industry: It is used in the development of new synthetic routes and production methods for fentanyl analogs.
Mécanisme D'action
N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide exerts its effects by binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters like substance P and glutamate. The result is a reduction in pain perception and an increase in pain tolerance. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic effects.
Comparaison Avec Des Composés Similaires
N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide is similar to other fentanyl analogs such as:
Fentanyl: A widely used synthetic opioid with a similar structure but different substituents on the piperidine ring.
Carfentanil: An extremely potent fentanyl analog used in veterinary medicine.
Alfentanil: A shorter-acting fentanyl analog used in anesthesia.
Sufentanil: A more potent analog used in surgical settings.
The uniqueness of this compound lies in its specific substituents, which can influence its binding affinity and potency at opioid receptors.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2/c1-29(22-24-10-6-3-7-11-24)28(31)25-12-14-26(15-13-25)32-27-17-20-30(21-18-27)19-16-23-8-4-2-5-9-23/h2-15,27H,16-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMLSOAZNRGDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopropyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5158081.png)
amine](/img/structure/B5158083.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5158086.png)
![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane](/img/structure/B5158092.png)

![N-isopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5158116.png)
![3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5158134.png)
![N-[2-methoxy-4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5158150.png)
![3-nitro-N-[2,2,2-trichloro-1-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5158155.png)
![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5158164.png)
![diethyl {[(4-anilinophenyl)amino]methylene}malonate](/img/structure/B5158168.png)
![N-methyl-N-[4-(4-morpholinyl)butyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5158169.png)

![1-(4-methylbenzyl)-4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5158191.png)
